molecular formula C13H7F4NO B1412109 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde CAS No. 1227582-90-2

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B1412109
M. Wt: 269.19 g/mol
InChI Key: ZQBWPUQDQJPKFQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde” is a derivative of nicotinaldehyde, which is a pyridine-based compound. The presence of a fluorophenyl group and a trifluoromethyl group suggests that this compound may have unique properties due to the electronegativity of fluorine .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorophenyl and trifluoromethyl groups onto a nicotinaldehyde backbone. This could potentially be achieved through various organic reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (from the nicotinaldehyde), attached to a phenyl ring (from the 4-fluorophenyl group) and a trifluoromethyl group. The presence of these groups would likely impart unique electronic and steric properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the fluorine atoms in the fluorophenyl and trifluoromethyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its electronegativity, potentially making it more polar. The exact properties would need to be determined experimentally .

Safety And Hazards

As with any chemical compound, handling “2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would depend on its intended application. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO/c14-10-4-1-8(2-5-10)12-9(7-19)3-6-11(18-12)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWPUQDQJPKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)C(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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